Oxomemazine hydrochloride is a synthetic compound belonging to the class of phenothiazines, primarily recognized for its antihistaminic properties. It is utilized in the treatment of allergic conditions, coughs, and other respiratory ailments. The chemical formula for oxomemazine hydrochloride is , with a molecular weight of approximately 330.45 g/mol. This compound is characterized by its ability to block histamine receptors, thereby alleviating symptoms associated with allergies and respiratory issues.
Oxomemazine hydrochloride can be synthesized through various chemical processes, primarily involving the phenothiazine core. It is commercially available through pharmaceutical suppliers and can also be produced in laboratory settings for research purposes.
The synthesis of oxomemazine hydrochloride typically involves several key steps:
Industrial production methods mirror these laboratory techniques but are scaled for mass production, ensuring high purity and consistency through controlled reaction conditions and quality control measures such as high-performance liquid chromatography (HPLC) and spectrophotometry.
The molecular structure of oxomemazine hydrochloride features a tricyclic system characteristic of phenothiazines. The key structural elements include:
The dihedral angle between the two aromatic rings in the phenothiazine unit is approximately 30.5 degrees .
Oxomemazine hydrochloride participates in various chemical reactions:
Oxomemazine hydrochloride acts primarily as an antagonist at histamine H1 receptors. By competitively binding to these receptors, it inhibits the effects of histamine, which include itching, swelling, and mucus production associated with allergic reactions. Additionally, it exhibits sedative properties due to its anticholinergic and antiserotoninergic effects, making it effective in treating coughs and other respiratory conditions .
These properties suggest that oxomemazine hydrochloride has favorable characteristics for oral bioavailability while also being effective for topical applications.
Oxomemazine hydrochloride has diverse applications across various fields:
Oxomemazine hydrochloride is a phenothiazine-derived antihistamine that exerts potent effects on allergic pathways through competitive inhibition of histamine H₁ receptors. By binding to these receptors, it prevents histamine-induced G-protein signaling cascades, thereby suppressing the transcription of pro-inflammatory genes (e.g., cytokines, adhesion molecules). This inhibition mitigates capillary permeability, bronchoconstriction, and sensory nerve activation—key drivers of allergic symptoms like rhinitis, urticaria, and mucosal edema [1] [7].
Table 1: Binding Affinity of Oxomemazine at Key Receptors
Receptor Type | Ki (nM) | Experimental Model |
---|---|---|
H₁ Receptor | 84* | Radioligand assay |
M₁ Muscarinic | 84 | Guinea pig ileum |
M₂ Muscarinic | 1,650 | Cardiac tissue |
*Value represents high-affinity binding site; precise H₁ Ki not fully quantified in human studies [2] [7].
Oxomemazine exhibits distinct selectivity differences compared to classical antihistamines:
Oxomemazine acts as a high-affinity antagonist at muscarinic M₁ receptors (Ki = 84 nM), a property distinguishing it from non-phenothiazine antihistamines. This binding occurs at the orthosteric site of M₁ receptors in parasympathetic ganglia and CNS regions regulating bronchial tone. Antagonism reduces acetylcholine-driven mucus hypersecretion and bronchospasm, synergizing with H₁ blockade to alleviate cough in allergic bronchitis [4] [7].
Table 2: Kinetic Parameters of Oxomemazine at Muscarinic Receptors
Parameter | M₁ Receptor | M₂ Receptor |
---|---|---|
Kᵢ (nM) | 84 | 1,650 |
IC₅₀ (nM) | 112 | >10,000 |
Selectivity (M₂/M₁) | 20-fold | — |
Data from radioligand displacement assays using [³H]-pirenzepine (M₁) and [³H]-AF-DX 384 (M₂) [4] [7].
Despite structural similarities to pan-muscarinic antagonists, oxomemazine shows 20-fold lower affinity for cardiac M₂ receptors (Ki = 1.65 μM) compared to M₁. This selectivity arises from steric hindrance imposed by the 5,5-dioxide group in its phenothiazine core, which disrupts binding to the M₂ allosteric pocket. Consequently, oxomemazine avoids clinically significant bradycardia—a limitation of nonselective agents like atropine [4] [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: